N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
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Overview
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organometallic catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine moieties play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine-pyrimidine core but lacks the acetamide group.
4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but without the acetamide substitution.
Uniqueness
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is unique due to the presence of the acetamide group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-6-4-5-7-16/h4-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMSLCFDZKIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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